2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide

Descripción

Chemical Identity and Nomenclature

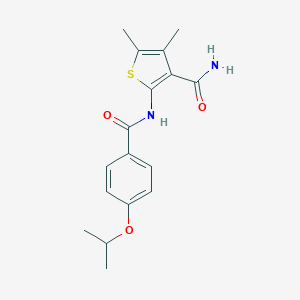

The compound’s systematic IUPAC name is 4,5-dimethyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide , reflecting its substitution pattern (Fig. 1). Key physicochemical and structural properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₃S |

| Molecular Weight | 332.4 g/mol |

| CAS Registry Number | 383381-23-5 |

| SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(C)C)C |

| InChI Key | BDJVFHAXINUBJA-UHFFFAOYSA-N |

Figure 1. Structural representation of 2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide.

The thiophene ring’s planarity and sulfur atom contribute to its electronic properties, while the isopropoxy and carboxamide groups enhance solubility and hydrogen-bonding potential.

Historical Development and Discovery

The compound was first synthesized as part of efforts to explore thiophene-based analogs with enhanced bioactivity. Thiophene derivatives gained prominence in the mid-20th century due to their utility in dyes and pharmaceuticals. Modern synthetic methods, such as the Gewald aminothiophene synthesis (Fig. 2), enable efficient construction of polysubstituted thiophenes.

Figure 2. Gewald reaction mechanism for synthesizing 2-aminothiophenes.

2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide emerged from studies optimizing anti-inflammatory and antimicrobial agents, leveraging the thiophene scaffold’s metabolic stability. Its CAS registration (383381-23-5) indicates recent development, likely post-2000.

Significance in Heterocyclic Chemistry Research

Thiophenes are pivotal in drug design due to their:

- Electron-rich aromatic system , enabling π-π interactions with biological targets.

- Versatile substitution patterns , allowing tailored pharmacokinetic profiles.

Propiedades

IUPAC Name |

4,5-dimethyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-9(2)22-13-7-5-12(6-8-13)16(21)19-17-14(15(18)20)10(3)11(4)23-17/h5-9H,1-4H3,(H2,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJVFHAXINUBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dichlorobutadiene and sulfur sources.

Introduction of the Dimethyl Groups: The dimethyl groups at positions 4 and 5 of the thiophene ring can be introduced via alkylation reactions using methylating agents like methyl iodide.

Amidation Reaction: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the thiophene is reacted with an amine, such as 4-isopropoxyaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the benzamido group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); conducted under controlled temperatures and inert atmospheres.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Halogenated or alkylated derivatives

Aplicaciones Científicas De Investigación

2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a)

2-(2,4-Dichlorobenzamido)-4,5-dimethylthiophene-3-carboxamide

- Structure : Substituted with a dichlorobenzamido group at the 2-position.

- Activity: Limited activity data reported, but the electron-withdrawing chlorine atoms may enhance electrophilicity, altering reactivity compared to the isopropoxy analog .

- Safety : Highlighted for stringent handling protocols due to health and environmental hazards, suggesting higher toxicity than the target compound .

Thieno[2,3-d]pyrimidine Derivatives

- Structure: Derived from cyclization of 2-amino-4,5-dimethylthiophene-3-carboxamide with aromatic aldehydes, forming fused pyrimidine-thiophene systems .

- Activity : Exhibits antibacterial activity comparable to streptomycin , likely due to improved DNA intercalation or enzyme inhibition from the planar pyrimidine ring .

Substituent Effects on Pharmacological Properties

Key Trends :

Polar Groups : Carboxamide and nitrile groups enhance antioxidant activity via radical stabilization .

Lipophilicity : Bulky substituents (e.g., isopropoxy, dichlorophenyl) may improve membrane penetration but reduce aqueous solubility.

Rigidity: Fused-ring systems (e.g., thienopyrimidines) enhance target binding but complicate synthesis .

Actividad Biológica

2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula: C16H20N2O2S

- Molecular Weight: 304.41 g/mol

- CAS Number: Not specified in the search results.

The biological activity of 2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes that are crucial for cellular processes, potentially affecting metabolic pathways.

- Receptor Modulation: It may act as a modulator for various receptors, influencing signaling pathways that regulate cell growth and differentiation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Case Study 1: Antitumor Effects

A study investigated the antitumor effects of 2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide on human cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound. This suggests a potential role in cancer therapy.

Case Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory properties of the compound. It was found to inhibit the release of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. The mechanism was linked to the suppression of NF-kB signaling pathways.

Case Study 3: Antioxidant Activity

Research demonstrated that 2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide exhibited strong antioxidant activity by scavenging free radicals in biochemical assays. This property could be beneficial in preventing oxidative stress-related diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Thiophene Core Formation : Cyclization of precursors (e.g., β-ketoesters or thiourea derivatives) under acidic or basic conditions.

Amidation : Introduction of the 4-isopropoxybenzamido group via coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DMSO .

Carboxamide Functionalization : Reaction with ammonia or amine derivatives in the presence of catalysts (e.g., triethylamine) .

Critical Conditions :

- Temperature control (60–80°C for amidation steps).

- Solvent polarity to ensure solubility (DMF preferred for polar intermediates).

- Use of inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and functional groups (e.g., isopropoxy protons at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₂N₂O₃S).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : Validate stoichiometry of C, H, N, and S .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from rotational isomers in the amide bond?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to observe coalescence of split peaks, confirming rotational isomerism .

- Density Functional Theory (DFT) Calculations : Model energy barriers for amide bond rotation to predict dominant conformers .

- 2D NMR (NOESY/ROESY) : Detect through-space interactions between the isopropoxy group and thiophene ring protons to infer spatial arrangements .

Q. What strategies can mitigate steric hindrance during the introduction of the 4-isopropoxybenzamido group to the thiophene core?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., methyl groups on thiophene) using tert-butyldimethylsilyl (TBDMS) ethers .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers (e.g., 100°C, 30 min in DMF) .

- Catalytic Systems : Use Pd-based catalysts for selective coupling under mild conditions .

Q. How do modifications to the isopropoxy or carboxamide groups influence biological activity, and what assays are suitable for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional Group Variations :

- Replace isopropoxy with methoxy or trifluoromethoxy to alter lipophilicity.

- Substitute carboxamide with sulfonamide for enhanced hydrogen bonding .

- Assays :

- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™).

- Cellular Uptake : LC-MS quantification in cell lysates to correlate substituents with bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar thiophene derivatives?

- Methodological Answer :

- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Meta-Analysis : Compare IC₅₀ values across studies using normalized datasets (e.g., PubChem BioAssay).

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .

Environmental and Stability Considerations

Q. What experimental approaches assess the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate sunlight degradation .

- Hydrolytic Stability : Monitor carboxamide hydrolysis via HPLC at 37°C in simulated gastric fluid (pH 2.0) .

- Microbial Degradation : Use soil microcosms to track biodegradation rates via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.